(1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclopentan-1-amine
Overview
Description
(1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclopentan-1-amine is a useful research compound. Its molecular formula is C10H18FNO and its molecular weight is 187.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chiral Resolution Reagents
One of the notable scientific research applications of compounds similar to (1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclopentan-1-amine involves the synthesis and utilization of chiral resolution reagents. For instance, the compound (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been identified as a new, synthetic, yet enantiopure, chiral resolution reagent. It is readily obtained from enantiopure (2S,3S)-phenylglycidol and reacts with a variety of α-chiral primary and secondary amines through a regioselective ring-opening. This fluorinated compound is versatile for the analysis of scalemic mixtures of amines, as diastereomeric products are easily identified and quantified by 19F, 1H, and 13C NMR and by HPLC (Rodríguez-Escrich et al., 2005).
Hydroamination Catalysis
Another application is found in organolanthanide-catalyzed regioselective intermolecular hydroamination of alkenes, alkynes, and other unsaturated compounds. Organolanthanide complexes serve as efficient precatalysts for these reactions, yielding amines and imines from primary amines. This method demonstrates significant stereoelectronic control and regioselectivity, offering a concise synthesis route to various amine structures (Ryu, Li, & Marks, 2003).
Synthesis of cis-2-Amino Alcohols
1-Oxa-3-azapentalen-2-ones are explored as precursors of cyclopentanyl cis-2-amino alcohols, derived from reactions involving propargyl alcohols, CO2, and amines. This process utilizes an intramolecular amidoalkylation reaction of oxazolidin-2-ones, highlighting a potential route for the synthesis of valuable amino alcohol derivatives (Chernysheva et al., 2003).
Properties
IUPAC Name |
(1R,2R)-2-fluoro-N-(oxolan-2-ylmethyl)cyclopentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO/c11-9-4-1-5-10(9)12-7-8-3-2-6-13-8/h8-10,12H,1-7H2/t8?,9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYHQYFVJASQHY-VXRWAFEHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)NCC2CCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)F)NCC2CCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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